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Compound of Interest

Compound Name:
Methyl 2-amino-5-

bromopyrimidine-4-carboxylate

Cat. No.: B183267 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of

Methyl 2-amino-5-bromopyrimidine-4-carboxylate. Due to the absence of a publicly

available, complete experimental dataset for this specific molecule, this document presents

predicted spectroscopic data based on established principles of nuclear magnetic resonance

(NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy, alongside data

from structurally analogous compounds. This guide is intended to serve as a reference for the

identification, characterization, and quality control of this and related pyrimidine derivatives.

Predicted Spectroscopic Data
The following tables summarize the anticipated spectroscopic data for Methyl 2-amino-5-
bromopyrimidine-4-carboxylate. These predictions are derived from the analysis of its

chemical structure and comparison with known spectral data of similar pyrimidine and

carboxylate compounds.

Table 1: Predicted ¹H NMR Spectral Data
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~8.5 Singlet 1H Pyrimidine H-6

~7.5 Broad Singlet 2H -NH₂

~3.9 Singlet 3H -OCH₃

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ, ppm) Assignment

~165 C=O (ester)

~162 C-2 (pyrimidine)

~160 C-4 (pyrimidine)

~158 C-6 (pyrimidine)

~105 C-5 (pyrimidine)

~53 -OCH₃

Solvent: DMSO-d₆

Table 3: Predicted Mass Spectrometry Data

m/z Interpretation

247/249
[M]⁺˙ Molecular ion peak (presence of Br

isotopes)

216/218 [M - OCH₃]⁺

188/190 [M - COOCH₃]⁺

109 [M - Br - COOCH₃]⁺
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Ionization Method: Electron Ionization (EI)

Table 4: Predicted IR Spectral Data

Wavenumber (cm⁻¹) Intensity Assignment

3450-3300 Strong, Broad N-H stretch (amino group)

3050-3000 Medium C-H stretch (aromatic)

2960-2850 Medium C-H stretch (methyl group)

~1720 Strong C=O stretch (ester)

~1640 Strong N-H bend (amino group)

1600-1450 Medium-Strong
C=C and C=N stretching

(pyrimidine ring)

~1250 Strong C-O stretch (ester)

~800 Strong C-Br stretch

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

presented above. These protocols are based on standard laboratory procedures for the

analysis of solid organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

Methyl 2-amino-5-bromopyrimidine-4-carboxylate sample

Deuterated solvent (e.g., DMSO-d₆)

NMR tubes (5 mm)
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Volumetric flask and pipette

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

Sample Preparation: Accurately weigh approximately 5-10 mg of the compound and dissolve

it in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

Transfer to NMR Tube: Transfer the solution to an NMR tube.

Instrument Setup: Insert the NMR tube into the spectrometer's probe.

Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C nuclei

and shim the magnetic field to ensure homogeneity.

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using standard parameters. A sufficient

number of scans should be averaged to obtain a good signal-to-noise ratio.

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum. Due to the lower natural abundance of

¹³C, a larger number of scans will be required.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction.

Analysis: Integrate the peaks in the ¹H NMR spectrum and determine the chemical shifts and

multiplicities. Assign the peaks in both ¹H and ¹³C spectra to the corresponding atoms in the

molecule.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the compound.

Materials:

Methyl 2-amino-5-bromopyrimidine-4-carboxylate sample

Volatile solvent (e.g., methanol or acetonitrile)
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Mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI or

Electrospray Ionization - ESI)

Sample vials

Procedure:

Sample Preparation: Prepare a dilute solution of the compound (typically 1 mg/mL) in a

suitable volatile solvent.

Instrument Calibration: Calibrate the mass spectrometer using a known standard to ensure

mass accuracy.

Sample Introduction: Introduce the sample into the mass spectrometer. For EI, the sample is

typically introduced via a direct insertion probe or a gas chromatograph. For ESI, the solution

is infused directly into the source.

Data Acquisition: Acquire the mass spectrum over an appropriate m/z range.

Data Analysis: Identify the molecular ion peak and major fragment ions. The isotopic pattern

for bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) should be observed for bromine-

containing fragments.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Materials:

Methyl 2-amino-5-bromopyrimidine-4-carboxylate sample

Potassium bromide (KBr, IR grade) or a solvent for thin-film preparation (e.g., chloroform)

Agate mortar and pestle

Pellet press or salt plates (e.g., NaCl or KBr)

FTIR spectrometer
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Procedure (KBr Pellet Method):

Sample Preparation: Grind a small amount (1-2 mg) of the solid sample with approximately

100-200 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous

powder is obtained.

Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin,

transparent KBr pellet.

Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and

acquire the IR spectrum. A background spectrum of air should be run first.

Data Analysis: Identify the characteristic absorption bands and assign them to the

corresponding functional groups.

Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of a

chemical compound.
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Caption: Workflow for the spectroscopic characterization of a chemical compound.

To cite this document: BenchChem. [Spectroscopic Characterization of Methyl 2-amino-5-
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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